![molecular formula C7H10BrNO B2799055 5-(Bromomethyl)-3-isopropylisoxazole CAS No. 134539-55-2](/img/structure/B2799055.png)
5-(Bromomethyl)-3-isopropylisoxazole
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Description
Synthesis Analysis
The synthesis of bromomethyl compounds often involves the use of aliphatic and (hetero)aromatic γ-halo-α,β-unsaturated ketones . These compounds are highly reactive and are often used as alkylating reagents for introducing an enone fragment into the structure of a complex molecule .Chemical Reactions Analysis
The types of reactions in which unsaturated γ-halo ketones can take part are determined by several key structural fragments: a halogen atom (Cl, Br, I), which easily enters into nucleophilic substitution reactions, an activated methylene group in the allyl/benzyl position, a keto group and a double bond activated by it in the case of aliphatic compounds .Scientific Research Applications
Synthesis of Oxazoles and Isoxazoles
5-(Bromomethyl)-3-isopropylisoxazole and its analogs, such as 2-(halomethyl)-4,5-diaryloxazoles, are recognized for their reactive scaffolds, pivotal in synthetic chemistry. They offer a versatile platform for further chemical modifications, enabling the synthesis of various substituted oxazoles. The bromomethyl analogs, in particular, demonstrate increased reactivity, facilitating reactions like C-alkylation of stabilized carbanions, leading to concise syntheses of compounds like Oxaprozin (Patil & Luzzio, 2016).
Isoxazole Derivatives and Antifungal Activity
The synthesis of novel 3,4,5-triarylisoxazole derivatives via Suzuki reaction under microwave conditions has been explored. These derivatives, after structural characterization, exhibited antifungal activities against strains like Aspergillus flavus and Candida albicans, highlighting their potential in antimicrobial research (Shetty, Shafi & Kuberan, 2013).
NMR Spectroscopy and Molecular Modeling
The study of 3,5-diarylisoxazoles and their brominated analogs via 13C NMR spectroscopy has provided insights into their molecular structure and substituent effects. X-ray structures and molecular modeling predict the coplanarity of the isoxazole ring system and reveal the torsional angles, enhancing our understanding of these molecules' spatial configuration (Yu et al., 2015).
properties
IUPAC Name |
5-(bromomethyl)-3-propan-2-yl-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrNO/c1-5(2)7-3-6(4-8)10-9-7/h3,5H,4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPGUOAQTTSKMGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=C1)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Bromomethyl)-3-isopropylisoxazole |
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